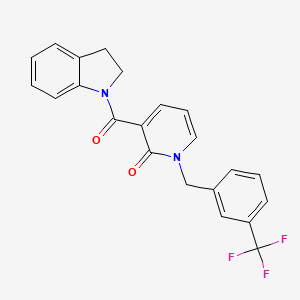

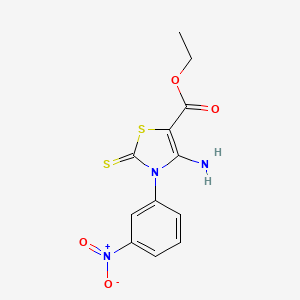

3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-879 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The development of novel synthetic routes for benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines showcases the utility of three-carbon synthons in efficiently creating benzannelated heterocycles and attaching arylethenyl pharmacophores (Katritzky et al., 2000). The crystal structure analysis of related compounds reveals insights into their molecular geometry, which is crucial for understanding their reactivity and interactions (S. Narayanan et al., 2012).

Catalytic Asymmetric Synthesis

Pyrroloindolines, important motifs in natural products and bioactive molecules, have been synthesized via catalytic asymmetric methods, underscoring their significance in drug development and biological sciences (Guang-Jian Mei et al., 2021). Similarly, the one-pot domino reaction for synthesizing 3-arylindolizines from benzyl halides highlights the versatility of these methods in creating complex indoline derivatives (Huayou Hu et al., 2010).

Drug Discovery and Biological Applications

The exploration of prolyl endopeptidase inhibitors demonstrates the therapeutic potential of indoline derivatives, with specific focus on their structural configurations and interaction with biological targets (S. Tsutsumi et al., 1995).

Materials Science

In materials science, fluorinated benzofuro- and benzothieno[2,3-b]pyridines, along with α-carbolines, have been synthesized for use in various applications, including nucleosides containing the α-carboline framework, illustrating the role of these compounds in the development of new materials (V. Iaroshenko et al., 2009).

Electropolymerization and Optoelectronics

The electropolymerization of new polycyclic pyrrole derivatives and their application in electrochromic conducting polymers showcase the potential of indoline derivatives in creating advanced materials with specific electronic properties (V. Roznyatovskiy et al., 2010).

Propiedades

IUPAC Name |

3-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O2/c23-22(24,25)17-7-3-5-15(13-17)14-26-11-4-8-18(20(26)28)21(29)27-12-10-16-6-1-2-9-19(16)27/h1-9,11,13H,10,12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTGKXYGIJVDKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)

![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)

![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)

![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)

![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)